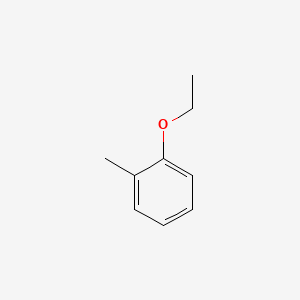

1-Ethoxy-2-methylbenzene

描述

Contextualization within Aromatic Ether Chemistry

1-Ethoxy-2-methylbenzene belongs to the class of organic compounds known as aromatic ethers. ontosight.ai These molecules feature an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where at least one of the groups is an aromatic ring. ontosight.ai The presence of the benzene (B151609) ring significantly influences the properties of the ether. The lone pair electrons on the oxygen atom can conjugate with the aromatic system, affecting the electron density and reactivity of the ring.

Aromatic ethers generally exhibit lower boiling points than their corresponding isomeric alcohols because they cannot participate in intermolecular hydrogen bonding with each other. However, the oxygen atom can act as a hydrogen bond acceptor, allowing for some solubility in protic solvents like water. ontosight.ai The dual substitution on this compound, with both an electron-donating ethoxy group and a methyl group, imparts distinct chemical properties and reactivity compared to simpler analogs. smolecule.com

Historical Perspectives on Synthetic Developments

The primary and most historically significant method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis. wikipedia.orgchemeurope.com Developed by English chemist Alexander Williamson in 1850, this reaction was pivotal in understanding and proving the structure of ethers. wikipedia.orgbyjus.comchemistrytalk.org The synthesis is a versatile and widely used method in both laboratory and industrial settings for preparing both symmetrical and asymmetrical ethers. chemeurope.combyjus.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the synthesis of this compound, a phenoxide ion is first generated from 2-methylphenol (o-cresol) by deprotonation with a suitable base, such as potassium carbonate. ontosight.aichemistrytalk.org This phenoxide then acts as a nucleophile, attacking an ethyl halide (like ethyl bromide or ethyl iodide) in a single, concerted step to form the ether and a salt byproduct. wikipedia.orgbyjus.comchemistrytalk.org For this SN2 reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.orgchemistrysteps.com The conditions for a typical Williamson synthesis are conducted at temperatures between 50-100°C in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide. chemeurope.combyjus.comchemistrytalk.org

Overview of Research Significance in Synthetic Organic Chemistry

This compound is a valuable compound in the field of synthetic organic chemistry, primarily serving as an intermediate or building block for the creation of more complex molecules. ontosight.aismolecule.com Its utility spans various sectors, including the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

The reactivity of the molecule is a key aspect of its research significance. ontosight.ai The substituted benzene ring can undergo various electrophilic aromatic substitution reactions, such as nitration and halogenation. smolecule.com The presence of the activating ethoxy and methyl groups directs incoming electrophiles to specific positions on the aromatic ring, allowing for controlled synthesis of multi-substituted aromatic compounds. This makes it a versatile precursor in multi-step syntheses. smolecule.com The compound's unique structure and reactivity continue to make it a subject of interest for chemical research and process development. smolecule.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-Ethoxytoluene, o-Ethoxytoluene, Ethyl o-tolyl ether | ontosight.aichemnet.comletopharm.com |

| CAS Number | 614-71-1 | nih.govchemnet.comletopharm.com |

| Molecular Formula | C9H12O | ontosight.ainih.govchemnet.com |

| Molecular Weight | 136.19 g/mol | ontosight.ainih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 183-185 °C | ontosight.ai |

| Density | 0.931 - 0.969 g/cm³ | ontosight.aichemnet.com |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and diethyl ether | ontosight.aiontosight.ai |

Table 2: Example Synthesis of this compound via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Product | Byproduct |

| 2-Methylphenol | Ethyl bromide | Potassium carbonate | This compound | Potassium bromide |

This table represents a typical laboratory synthesis based on the Williamson ether synthesis principle. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMKUKRBNODZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210327 | |

| Record name | Benzene, 1-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-71-1 | |

| Record name | 1-Ethoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethoxy 2 Methylbenzene and Its Structural Analogues

Direct Etherification and Alkylation Protocols

Direct etherification and alkylation methods are foundational in the synthesis of aryl ethers. These protocols often involve the formation of an ether linkage by reacting a phenol (B47542) with an alkylating agent.

Phenol Alkylation with Haloalkanes

The alkylation of phenols, specifically o-cresol (B1677501) (2-methylphenol), with haloalkanes represents a direct route to 1-ethoxy-2-methylbenzene. This reaction typically proceeds by deprotonating the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloalkane. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the formation of the sodium salt of o-cresol, which can then react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield this compound. francis-press.com

Factors influencing this reaction include the nature of the halogen in the haloalkane (I > Br > Cl) and the steric hindrance around the phenolic hydroxyl group. francis-press.com While effective for primary haloalkanes, this method can be less efficient with secondary and tertiary haloalkanes, which may favor elimination side reactions. masterorganicchemistry.comwikipedia.org

| Reactants | Base | Solvent | Product | Yield (%) |

| o-Cresol, Ethyl Iodide | Sodium Hydroxide (B78521) | Methanol | This compound | Not specified |

| Phenol, Ethyl Iodide | Sodium Hydroxide | Not specified | Ethoxybenzene | Not specified |

Williamson Ether Synthesis Modifications

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including aryl ethers like this compound. masterorganicchemistry.comwikipedia.orgjk-sci.com The reaction involves an alkoxide or phenoxide ion acting as a nucleophile and displacing a halide from an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comwikipedia.orgjk-sci.com For the synthesis of this compound, this would involve the reaction of sodium o-cresolate with an ethyl halide. youtube.com

Modifications to the classical Williamson synthesis have been developed to improve yields and reaction conditions. Phase-transfer catalysis is one such modification that can enhance the reaction rate by transporting the phenoxide ion from an aqueous phase to an organic phase where the alkyl halide is dissolved. This technique can be particularly useful for phenols that are not readily soluble in the organic solvent. jk-sci.com

Another modification involves using alternative alkylating agents, such as dialkyl sulfates (e.g., diethyl sulfate) or alkyl sulfonates (e.g., ethyl tosylate), which can be more reactive than alkyl halides. masterorganicchemistry.com High-temperature catalytic versions of the Williamson synthesis have also been explored, using weak alkylating agents like alcohols or esters at elevated temperatures to produce aryl ethers with high selectivity. acs.org

| Phenolic Substrate | Alkylating Agent | Base | Catalyst/Conditions | Product |

| o-Cresol | Ethyl Halide | Sodium Hydride | Standard S(_N)2 | This compound |

| Phenol | Chloroacetic Acid | Sodium Hydroxide | Not specified | (Phenoxy)acetic acid |

| Phenol | Diethyl Sulfate | Potassium Carbonate | Phase-transfer catalyst | Ethoxybenzene |

Metal-Catalyzed Coupling Reactions in O-Arylation

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-oxygen bonds in the synthesis of aryl ethers, offering milder conditions and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers (O-arylation). These methods typically involve the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a base. The catalyst system usually consists of a palladium precursor, such as Pd(OAc)(_2) or Pd(_2)(dba)(_3), and a phosphine (B1218219) ligand.

The synthesis of aryl ethers can be achieved by the intermolecular formation of a carbon-oxygen bond catalyzed by a combination of a palladium source and a suitable ligand like Tol-BINAP in toluene (B28343). While this process can yield aryl ethers in moderate to good yields, some electron-poor aryl bromides might undergo nucleophilic aromatic substitution in DMF without a metal catalyst under mild conditions. acs.org The choice of ligand is critical for the efficiency of the catalytic cycle and can influence the substrate scope of the reaction. While palladium-catalyzed methods are powerful, they can sometimes be inefficient for C-O cross-coupling and more effective for C-C bond forming processes. nih.gov

| Aryl Halide | Alcohol | Palladium Catalyst | Ligand | Base |

| Aryl Bromide | Primary Alcohol | Pd(OAc)(_2) | Biarylphosphine | K(_3)PO(_4) |

| Aryl Iodide | Secondary Alcohol | Pd(_2)(dba)(_3) | Josiphos | Cs(_2)CO(_3) |

| 4-chloroiodobenzene | 5-amino-o-cresol | Not specified | Not specified | Not specified |

Copper(I)-Catalyzed Strategies for Propargylic Acetals

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the synthesis of aryl ethers. organic-chemistry.org Modern advancements have led to the development of milder and more efficient copper(I)-catalyzed systems. These strategies often employ a copper(I) salt, such as CuI or CuBr, in combination with a ligand and a base. acs.orgorganic-chemistry.org

For instance, a catalyst system of copper(I) iodide, 1,10-phenanthroline, and cesium carbonate has been shown to be effective for the synthesis of various aryl alkyl ethers. acs.org These reactions can often be carried out under air and without the exclusion of moisture. acs.org The use of ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can improve the cross-coupling of aryl iodides and bromides with a range of alcohols. organic-chemistry.org While not directly demonstrated for this compound, these copper-catalyzed methods are applicable to a wide range of aryl halides and alcohols, suggesting their potential for this synthesis. The synthesis of propargyl and allenyl alcohols can be achieved via copper-catalyzed, manganese-mediated reactions of aldehydes with propargyl bromides. nih.gov

| Aryl Halide | Alcohol | Copper(I) Source | Ligand | Base |

| Aryl Iodide | Aliphatic Alcohol | CuI | 1,10-phenanthroline | Cs(_2)CO(_3) |

| Aryl Bromide | Primary Alcohol | CuBr | N,N-dimethylglycine | K(_2)CO(_3) |

| Aryl Iodide | Secondary Alcohol | Cu(OAc)(_2) | 3,4,7,8-tetramethyl-1,10-phenanthroline | LiOt-Bu |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (S(_N)Ar) provides an alternative pathway for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.com In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. chemistrysteps.com

For the synthesis of aryl ethers like this compound via an S(_N)Ar mechanism, the starting aryl halide would need to possess strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to facilitate the attack of the ethoxide nucleophile. chemistrysteps.com The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

The reactivity of the aryl halide in S(_N)Ar reactions follows the order F > Cl > Br > I, which is the reverse of the trend observed in S(_N)2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. youtube.com While this method is highly effective for activated aryl halides, its application to the synthesis of this compound from an unactivated precursor like 2-halotoluene would be challenging under standard S(_N)Ar conditions.

| Aryl Halide (Activated) | Nucleophile | Solvent | Product |

| 1-Fluoro-2,4-dinitrobenzene | Sodium Ethoxide | Ethanol (B145695) | 1-Ethoxy-2,4-dinitrobenzene |

| 4-Chloronitrobenzene | Potassium Ethoxide | DMF | 1-Ethoxy-4-nitrobenzene |

| 2,4,6-Trichloropyrimidine | Sodium Methoxide | Methanol | 2,4,6-Trimethoxypyrimidine |

Mechanism-Based Syntheses (SN1 vs. SN2 Considerations)

The synthesis of aryl ethers such as this compound is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. The reaction mechanism is a critical determinant of the reaction's success and typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com This mechanism is highly sensitive to steric hindrance at the electrophilic carbon. For the synthesis of this compound, there are two primary disconnection approaches:

Reaction of sodium 2-methylphenoxide with an ethyl halide (e.g., ethyl bromide).

Reaction of sodium ethoxide with a 2-methylbenzyl halide (e.g., 2-methylbenzyl bromide).

The first approach is strongly preferred because it involves a primary alkyl halide (ethyl bromide). Primary substrates are ideal for SN2 reactions as they present minimal steric hindrance to the attacking nucleophile. wikipedia.org The second approach, using a secondary benzylic halide, is far less efficient. The increased steric bulk around the electrophilic carbon and the strong basicity of the ethoxide nucleophile would lead to a significant amount of the competing elimination (E2) reaction, forming 2-methylstyrene (B165405) as an undesired byproduct. masterorganicchemistry.com

A unimolecular nucleophilic substitution (SN1) reaction is not a viable pathway for this synthesis. The SN1 mechanism involves the formation of a carbocation intermediate, a process favored by tertiary and secondary substrates that can form stable carbocations. masterorganicchemistry.com The formation of a primary carbocation, which would be required if using an ethyl halide, is energetically unfavorable. stackexchange.com While a benzylic carbocation is more stable, the strongly basic conditions required for the Williamson ether synthesis would still favor elimination over substitution. stackexchange.com

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound Synthesis |

| Substrate | Favors 3° > 2° | Favors Methyl > 1° > 2° | The preferred pathway uses a 1° ethyl halide, strongly favoring SN2. wikipedia.org |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] | The reaction rate depends on both the alkoxide and the alkyl halide concentrations. |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required | The phenoxide is a potent nucleophile, promoting the SN2 pathway. |

| Intermediate | Carbocation | None (Transition State) | The absence of a carbocation intermediate prevents rearrangement side-products. masterorganicchemistry.com |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored | Solvents like DMSO or DMF can be used to accelerate the SN2 reaction. lumenlearning.comlibretexts.org |

| Stereochemistry | Racemization | Inversion of configuration | Stereochemistry is inverted at the electrophilic carbon if it is a stereocenter. masterorganicchemistry.comlibretexts.org |

| Competition | E1 Elimination | E2 Elimination | E2 elimination is a major side reaction with 2° or 3° halides, making them poor choices. masterorganicchemistry.com |

Stereochemical Aspects in Substitution Reactions

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. lumenlearning.comlibretexts.org This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com While the synthesis of this compound from ethyl bromide does not involve a chiral electrophile, the stereochemical outcome is a crucial consideration when synthesizing its structural analogues with stereocenters on the alkyl chain.

For example, if (R)-1-bromo-1-phenylethane were used as the electrophile in a Williamson ether synthesis with sodium 2-methylphenoxide, the resulting ether product would have the (S) configuration at the benzylic carbon. The alkoxide's backside attack inverts the stereocenter.

It is important to note that the stereochemistry of the nucleophile (the 2-methylphenoxide in this case) remains unaffected during the reaction, as no bonds to its stereocenters, if any were present, are broken or formed. youtube.com The stereochemical integrity of the nucleophile is preserved, while the configuration of the electrophile is inverted. masterorganicchemistry.com

Electrophilic Aromatic Substitution for Scaffold Assembly

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the ethoxy and methyl substituents. This allows for the introduction of various functional groups onto the benzene (B151609) ring, enabling the assembly of more complex molecular scaffolds.

Friedel-Crafts Alkylation Precursors

This compound can serve as a nucleophilic precursor in Friedel-Crafts reactions, which introduce alkyl or acyl groups to an aromatic ring. wikipedia.org The reaction involves an electrophile, typically generated from an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com

The electron-donating ethoxy and methyl groups increase the electron density of the benzene ring, making it more susceptible to attack by the electrophile (e.g., a carbocation or an acylium ion) compared to unsubstituted benzene. mt.com However, Friedel-Crafts alkylations are prone to limitations such as carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. youtube.comyoutube.com Friedel-Crafts acylation, followed by reduction of the resulting ketone, is often used to circumvent these issues, as the acyl group deactivates the ring to further substitution and the acylium ion does not rearrange. mt.com

Regioselective Functionalization Approaches

When performing electrophilic aromatic substitution on a disubstituted ring like this compound, the directing effects of the existing substituents determine the position of the incoming group. Both the ethoxy (-OEt) and methyl (-CH₃) groups are ortho-, para-directors.

The ethoxy group is a much stronger activating group than the methyl group due to resonance donation from the oxygen lone pairs. pearson.com Therefore, the regioselectivity of the reaction will be primarily controlled by the ethoxy group. The positions ortho and para to the ethoxy group are C6 and C4, respectively.

Position C4: This position is para to the ethoxy group and meta to the methyl group.

Position C6: This position is ortho to the ethoxy group and meta to the methyl group.

Position C3 and C5: These positions are meta to the ethoxy group and are therefore strongly disfavored.

Considering both electronic and steric factors, substitution is most likely to occur at the C4 position (para to the strongly directing ethoxy group), which is sterically less hindered than the C6 position situated between the two existing substituents. Therefore, the major product of an electrophilic aromatic substitution reaction, such as nitration or acylation, on this compound is expected to be the 4-substituted derivative.

Green Chemistry Principles in Synthetic Strategies

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by optimizing factors such as solvent choice.

Solvent Selection and Optimization

The Williamson ether synthesis is often performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). While effective, these solvents are classified as "problematic" or "hazardous" in many solvent selection guides due to concerns regarding toxicity and environmental persistence. rsc.org

Green chemistry encourages the use of safer, more sustainable alternatives. Ethers themselves can be problematic solvents; diethyl ether is highly hazardous due to its volatility and tendency to form explosive peroxides. rsc.orgwhiterose.ac.uk More modern ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives due to their higher boiling points, lower peroxide-forming tendencies, and derivation from renewable feedstocks (in the case of 2-MeTHF). whiterose.ac.ukrochester.edu

The selection of a solvent involves a multi-faceted assessment of its environmental, health, and safety (EHS) impact. Guides developed by industry consortia rank solvents to aid chemists in making more sustainable choices. acsgcipr.org

| Solvent | Classification (Typical) | Key EHS Issues | Greener Alternatives |

| Diethyl Ether | Highly Hazardous | Very low flash point, peroxide formation, high volatility (VOC). rsc.orgwhiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Tert-butyl methyl ether (TBME). whiterose.ac.uk |

| Tetrahydrofuran (THF) | Problematic | Peroxide formation, potential carcinogenicity. | 2-Methyltetrahydrofuran (2-MeTHF). whiterose.ac.uk |

| Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. rsc.orgwhiterose.ac.uk | N,N-Dimethylacetamide (DMAc) (use with caution), Cyrene. |

| Dimethyl Sulfoxide (DMSO) | Problematic | High boiling point, penetrates skin, can carry solutes with it. rsc.org | Sulfolane, Dimethyl isosorbide. |

| Acetonitrile | Problematic | Flammable, toxic, volatile (VOC). rsc.org | Acetone, Ethyl acetate (B1210297). |

| Toluene | Problematic | Flammable, toxic, environmental persistence. rsc.org | Anisole, p-Cymene. |

Atom Economy and Reaction Efficiency Improvements

In the pursuit of sustainable chemical manufacturing, the principle of atom economy, which emphasizes the maximization of reactant atoms incorporated into the final product, serves as a critical metric for evaluating reaction efficiency. wordpress.comjocpr.comacs.org Traditional synthesis routes often generate significant quantities of waste, leading to poor atom economy. rsc.org Modern synthetic strategies aim to overcome these limitations by designing processes that are inherently more efficient and environmentally benign.

High atom economy is typically characteristic of rearrangement and addition reactions, which can theoretically achieve 100% atom economy by incorporating all reactant atoms into the product. acs.orgbuecher.de In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts. acs.org

Catalysis plays a pivotal role in enhancing atom economy. jocpr.comrsc.org Catalytic processes, by their nature, reduce the need for stoichiometric reagents that would otherwise contribute to the waste stream. For instance, catalytic hydrogenation is a prime example of an atom-economical reaction used for reductions, offering a greener alternative to methods that use stoichiometric reducing agents. jocpr.com The development of novel catalytic systems, including both homogeneous and heterogeneous catalysts, is central to improving the efficiency of synthetic transformations. buecher.de

The table below illustrates the atom economy of different reaction types, highlighting the inherent efficiency of certain chemical transformations over others.

| Reaction Type | General Equation | Theoretical Max. Atom Economy | Notes |

| Addition | A + B → C | 100% | All atoms from reactants are incorporated into the single product. Example: Diels-Alder reaction. jocpr.com |

| Rearrangement | A → B | 100% | Atoms within a molecule are reorganized. Example: Claisen rearrangement. acs.orgbuecher.de |

| Substitution | A-B + C → A-C + B | < 100% | Byproduct 'B' is formed. Example: Williamson ether synthesis. |

| Elimination | A-B → A + B | < 100% | Molecule splits into two or more smaller molecules. |

By focusing on reaction design that prioritizes addition and rearrangement pathways and employs catalytic systems, the synthesis of this compound and its analogues can be made significantly more efficient and sustainable.

Synthesis of Specific Isomers and Analogues for Comparative Studies

The synthesis of specific isomers and structural analogues of this compound is crucial for comparative studies, particularly in fields like medicinal chemistry and materials science. These studies help to elucidate structure-activity relationships, where the precise positioning of substituents or the replacement of one functional group with another can dramatically alter the chemical, physical, and biological properties of the molecule.

Ortho-, Meta-, and Para-Isomer Synthesis

The synthesis of ortho-, meta-, and para-isomers of ethoxytoluene requires careful control of regioselectivity. The positions on the benzene ring are designated as ortho (1,2-substitution), meta (1,3-substitution), and para (1,4-substitution) relative to a primary substituent. youtube.com The most common approach to synthesizing these specific isomers is the Williamson ether synthesis, starting from the corresponding cresol (B1669610) isomers (o-cresol, m-cresol, or p-cresol).

In this method, the phenolic proton of the cresol is deprotonated by a base (e.g., sodium hydroxide or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an ethylating agent, such as ethyl bromide or diethyl sulfate, via an SN2 reaction to yield the desired ethoxytoluene isomer. The choice of the starting cresol directly dictates the final product isomer.

Separation and characterization of these isomers are critical. While they possess the same molecular formula, their physical properties (e.g., boiling points) can be very similar, making separation by distillation challenging. google.com Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for distinguishing between the isomers based on their unique spectral patterns. researchgate.net

The following table summarizes the synthesis of ethoxytoluene isomers from their corresponding cresols.

| Target Isomer | Starting Material | Reagents | General Reaction |

| This compound (ortho) | o-Cresol | 1. Base (e.g., NaOH) 2. Ethylating Agent (e.g., CH₃CH₂Br) | Williamson Ether Synthesis |

| 1-Ethoxy-3-methylbenzene (meta) | m-Cresol | 1. Base (e.g., NaOH) 2. Ethylating Agent (e.g., CH₃CH₂Br) | Williamson Ether Synthesis |

| 1-Ethoxy-4-methylbenzene (para) | p-Cresol | 1. Base (e.g., NaOH) 2. Ethylating Agent (e.g., CH₃CH₂Br) | Williamson Ether Synthesis |

Strategies for Halogenated Derivatives (e.g., Bromo-, Iodo-, Chloro-ethoxytoluenes)

The synthesis of halogenated ethoxytoluenes is typically achieved through electrophilic aromatic substitution. The existing ethoxy and methyl groups on the benzene ring are both activating and ortho-, para-directing. This means that incoming electrophiles (such as Br⁺, Cl⁺, or I⁺) will preferentially add to the positions ortho or para to these groups. The regiochemical outcome of the halogenation reaction depends on the interplay of these directing effects and steric hindrance.

For instance, in this compound, the positions available for substitution are C4 and C6 (para and ortho to the ethoxy group, respectively). The directing effects of both the ethoxy and methyl groups reinforce substitution at these positions.

Common halogenating agents include:

Bromination: Molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS).

Chlorination: Molecular chlorine (Cl₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Iodination: Molecular iodine (I₂) with an oxidizing agent (e.g., nitric acid) or reagents like N-iodosuccinimide (NIS).

Controlling the reaction conditions (temperature, solvent, catalyst) is essential to achieve high regioselectivity and prevent polyhalogenation. The synthesis of specific halogen-rich intermediates can provide valuable building blocks for creating more complex, pentasubstituted aromatic compounds. nih.gov

Preparation of Alkoxy- and Methyl-Substituted Analogues

The preparation of analogues with varied alkoxy and methyl substituents allows for a systematic investigation of how these groups influence molecular properties.

Alkoxy Analogues: Synthesis of analogues with different alkoxy groups (e.g., methoxy (B1213986), propoxy, butoxy) is readily accomplished using the Williamson ether synthesis, as described for the ethoxy isomers. By starting with a specific cresol and reacting it with the appropriate alkyl halide (e.g., methyl iodide for a methoxy group, propyl bromide for a propoxy group), a wide range of alkoxy-substituted toluenes can be prepared. google.com This method is versatile and generally provides good yields.

Methyl-Substituted Analogues: Introducing additional methyl groups onto the ethoxytoluene ring can be achieved through methods like the Friedel-Crafts alkylation. This reaction involves treating the ethoxytoluene with a methylating agent (e.g., methyl chloride or methyl iodide) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts alkylation can suffer from issues like polysubstitution and rearrangement, requiring careful optimization of reaction conditions to obtain the desired product.

An alternative approach involves starting with a polymethylated phenol (e.g., a xylenol or trimethylphenol), followed by etherification to install the ethoxy group. This often provides better control over the substitution pattern of the final product.

Synthesis of Thiazole-Derived Polyphenolic Compounds

Thiazole-containing compounds are of significant interest due to their wide range of pharmacological activities. nih.govsemanticscholar.org The synthesis of hybrid molecules that incorporate both a thiazole (B1198619) ring and a polyphenolic structure, potentially derived from an ethoxytoluene framework, is a strategy to develop novel compounds with enhanced properties, such as antioxidant activity. nih.govresearchgate.net

A common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. bepls.com This reaction typically involves the condensation of a thioamide with an α-haloketone.

A potential synthetic route to a thiazole-derived polyphenolic compound could involve several steps:

Functionalization of Ethoxytoluene: An ethoxytoluene derivative is first functionalized to introduce a group that can be converted into an α-haloketone. For example, a Friedel-Crafts acylation followed by α-halogenation.

Hantzsch Cyclization: The resulting α-haloketone is then reacted with a suitable thioamide, which may itself contain phenolic hydroxyl groups, to form the substituted thiazole ring.

This modular approach allows for the introduction of diversity at various points in the molecule by changing the starting ethoxytoluene analogue or the thioamide component. nih.gov The strategic combination of these pharmacophores within a single molecule can lead to compounds with significant biological potential. nih.govnih.gov

Synthesis of Substituted Triazine Compounds

Substituted 1,3,5-triazines (or s-triazines) are a class of heterocyclic compounds with applications ranging from medicinal chemistry to materials science. nih.gov The synthesis of these compounds typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govrasayanjournal.co.in

The three chlorine atoms on the cyanuric chloride ring can be displaced sequentially by various nucleophiles. The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis by carefully managing the reaction temperature. researchgate.net

The first substitution can often be carried out at 0–5 °C.

The second substitution typically requires room temperature or slightly elevated temperatures.

The third substitution usually necessitates heating or even microwave irradiation for efficient reaction. chim.it

An ethoxytoluene derivative can be incorporated into a triazine structure by first converting it into a nucleophile, such as an amine (aminophenol derivative followed by etherification) or a phenol. This nucleophile can then be reacted with cyanuric chloride or a partially substituted chlorotriazine to form a C-N or C-O bond, respectively. This stepwise nucleophilic substitution provides a powerful tool for creating a diverse library of symmetrically and asymmetrically substituted triazines. nih.govresearchgate.net

Synthesis of Functionalized 1H-Imidazoles

The synthesis of functionalized 1H-imidazoles, particularly those bearing complex aryl substituents derived from structural analogues of this compound, can be effectively achieved through multicomponent condensation reactions. A prominent and versatile strategy for this transformation is the Radziszewski (or Debus-Radziszewski) reaction. This method facilitates the one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849).

This approach is highly adaptable for incorporating a 1-ethoxy-2-methylphenyl substituent at the 2-position of the imidazole (B134444) ring. The synthesis commences with the requisite aldehyde, 1-ethoxy-2-methylbenzaldehyde, which can be prepared from this compound through established formylation methods. The subsequent condensation of this aldehyde with a 1,2-dicarbonyl compound, such as benzil, and ammonium (B1175870) acetate as the ammonia source, yields the target 2-aryl-4,5-diphenyl-1H-imidazole derivative.

The general reaction involves the condensation of benzil, a substituted aromatic aldehyde, and ammonium acetate. ijprajournal.comijpsonline.com Various catalysts and conditions have been developed to optimize this reaction, including the use of lactic acid, silicotungstic acid, or microwave irradiation to enhance reaction rates and yields. ijprajournal.com The reaction demonstrates broad functional group tolerance, allowing for the use of a wide array of substituted aldehydes. ijpsonline.com

For instance, the reaction between benzil, an appropriate aldehyde, and ammonium acetate in a suitable solvent like glacial acetic acid or ethanol readily affords the corresponding 2,4,5-trisubstituted-1H-imidazole. ijprajournal.comijpsonline.com The versatility of this reaction is demonstrated by its successful application with numerous substituted benzaldehydes, achieving good to excellent yields. ijprajournal.comresearchgate.net This established methodology supports its application for the synthesis of 2-(1-ethoxy-2-methylphenyl)-4,5-diphenyl-1H-imidazole.

The table below presents research findings on the synthesis of various 2-aryl-4,5-diphenyl-1H-imidazoles, illustrating the efficiency and substrate scope of the Radziszewski reaction.

| Entry | Aldehyde Component | Resulting Imidazole Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 92% | ijprajournal.com |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Not specified | ijprajournal.com |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 79% | researchgate.net |

| 4 | 2-Bromobenzaldehyde | 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole | 75% | researchgate.net |

| 5 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 78% | researchgate.net |

| 6 | 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxyphenyl)-4,5-diphenyl-1H-imidazole | Not specified | researchgate.net |

Elucidation of Reaction Mechanisms and Kinetics of 1 Ethoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex. byjus.comslideshare.net

The rate-determining step in electrophilic aromatic substitution is the attack of the electrophile on the π-electron system of the benzene ring, leading to the formation of an arenium ion. slideshare.net This intermediate is a cyclohexadienyl cation and is not aromatic, but it possesses a degree of stability due to the delocalization of the positive charge across three carbon atoms through resonance. byjus.com

In the case of 1-ethoxy-2-methylbenzene, the stability of the possible arenium ion intermediates determines the position of electrophilic attack. The ethoxy and methyl groups are both electron-donating, which activates the ring towards electrophilic attack and stabilizes the positive charge of the arenium ion. The positive charge in the arenium ion is delocalized to the ortho and para positions relative to the point of electrophilic attack. When an electron-donating substituent is present at these positions, it can further stabilize the intermediate through resonance or inductive effects.

The ethoxy group, with its lone pairs of electrons on the oxygen atom, can delocalize the positive charge through resonance, which is a powerful stabilizing effect. The methyl group stabilizes the positive charge through an inductive effect, donating electron density through the sigma bond. The resonance stabilization provided by the ethoxy group is generally stronger than the inductive stabilization from the methyl group.

| Position of Attack | Contributing Resonance Structures | Key Stabilizing Factors | Predicted Stability |

|---|---|---|---|

| Ortho to Ethoxy (Position 6) | Delocalization of positive charge onto the oxygen of the ethoxy group. | Strong resonance stabilization from the ethoxy group. | High |

| Para to Ethoxy (Position 4) | Delocalization of positive charge onto the oxygen of the ethoxy group. | Strong resonance stabilization from the ethoxy group. | High |

| Ortho to Methyl (Position 3) | Inductive stabilization from the adjacent methyl group. | Weaker inductive stabilization. | Moderate |

| Meta to both groups (Position 5) | No direct resonance or strong inductive stabilization from either group. | Least stabilization. | Low |

Both the ethoxy and methyl groups are classified as activating groups and are ortho-, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, this leads to a complex pattern of regioselectivity as the directing effects of both groups must be considered.

The ethoxy group is a more powerful activating group than the methyl group due to its ability to donate electron density by resonance. Therefore, the directing effect of the ethoxy group is generally dominant. The positions most activated towards electrophilic attack are ortho and para to the ethoxy group, which are positions 6 and 4, respectively. Position 2 is already substituted with the methyl group.

The methyl group directs incoming electrophiles to its ortho and para positions, which are positions 3 and 5, and position 6, respectively.

Considering the combined effects:

Position 6: Is ortho to the ethoxy group and para to the methyl group. Both groups strongly activate this position.

Position 4: Is para to the ethoxy group and meta to the methyl group. The strong activating effect of the ethoxy group at this position is significant.

Position 3: Is ortho to the methyl group and meta to the ethoxy group. This position is less activated than positions 4 and 6.

Position 5: Is meta to both groups and is the least activated position.

Therefore, electrophilic substitution on this compound is expected to occur primarily at positions 4 and 6. Steric hindrance from the adjacent methyl group might slightly disfavor attack at position 3. The relative yields of the products will depend on the specific reaction conditions and the nature of the electrophile.

| Reaction | Major Product(s) | Minor Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 1-Ethoxy-2-methyl-4-nitrobenzene and 1-Ethoxy-2-methyl-6-nitrobenzene | 1-Ethoxy-2-methyl-3-nitrobenzene |

| Halogenation (e.g., Br₂/FeBr₃) | 4-Bromo-1-ethoxy-2-methylbenzene and 6-Bromo-1-ethoxy-2-methylbenzene | 3-Bromo-1-ethoxy-2-methylbenzene |

| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | 4-(1-Ethoxy-2-methylphenyl)ethan-1-one | Steric hindrance would likely lead to a preference for the para position. |

While specific kinetic data for the electrophilic aromatic substitution of this compound are not extensively documented, the principles of chemical kinetics for such reactions are well-established. The rate of reaction is influenced by the concentration of both the aromatic substrate and the electrophile, and it is highly dependent on the nature of the substituents on the benzene ring.

The presence of two activating groups, ethoxy and methyl, means that this compound will undergo electrophilic substitution at a significantly faster rate than benzene itself. The ethoxy group, being a stronger activator than the methyl group, will have a more pronounced effect on increasing the reaction rate.

The rate law for these reactions is typically second order, being first order in the aromatic compound and first order in the electrophile. dalalinstitute.com

Rate = k[this compound][Electrophile]

The rate constant, k, will be larger for this compound compared to benzene or toluene (B28343) due to the electron-donating nature of the substituents.

Oxidative Transformation Mechanisms

The oxidation of this compound can proceed through attacks on the ethoxy group or the benzylic methyl group, leading to a variety of oxygenated products.

Mechanisms of Ethoxy Group Oxidation

The ethoxy group, like other ether functionalities, is susceptible to oxidation, particularly autooxidation in the presence of atmospheric oxygen. This process typically occurs via a free-radical mechanism, leading to the formation of hydroperoxides. The reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, a position that is activated towards radical formation.

For this compound, the spontaneous oxidation by atmospheric oxygen can lead to the formation of 1-ethoxy-2-methylphenyl hydroperoxide. This process is generally slow but can result in explosive peroxide compounds if the ether is stored improperly for extended periods. youtube.com

Table 1: Products of Ethoxy Group Autooxidation

| Reactant | Oxidizing Agent | Major Product | Mechanism |

|---|---|---|---|

| This compound | Atmospheric Oxygen (O₂) | 1-Ethoxy-2-methylphenyl hydroperoxide | Free Radical Chain Reaction |

Formation of Carbonyl and Carboxylic Acid Derivatives

A significant oxidative pathway for this compound involves the benzylic methyl group. Strong oxidizing agents can convert the alkyl side chain of an alkylbenzene into a carboxylic acid group (-COOH). libretexts.org This reaction is robust and proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.orgchemistrysteps.com

When this compound is treated with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), the methyl group is oxidized to a carboxyl group, yielding 2-ethoxybenzoic acid. libretexts.orgchemistrysteps.com The mechanism for this side-chain oxidation is complex but is understood to involve the formation of benzylic radical intermediates. libretexts.org It is noteworthy that even longer alkyl chains are typically cleaved to the carboxylic acid at the benzylic position. chemistrysteps.com

Table 2: Oxidation of Benzylic Position

| Reactant | Oxidizing Agent | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 2-Ethoxybenzoic acid | Methyl (-CH₃) to Carboxyl (-COOH) |

Reductive Transformation Mechanisms

Reductive processes involving this compound can target the aromatic ring or functional groups that have been substituted onto the ring, such as a nitro group.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method to reduce the aromatic ring of benzene and its derivatives. tcichemicals.com This reaction typically requires a metal catalyst, such as palladium, platinum, or nickel, and proceeds under an atmosphere of hydrogen gas (H₂). tcichemicals.com When this compound is subjected to these conditions, the benzene ring is reduced to a cyclohexane (B81311) ring. The product of this reaction is 1-ethoxy-2-methylcyclohexane. The conditions for such hydrogenations are generally vigorous, often requiring high pressures and temperatures to overcome the stability of the aromatic system.

Table 3: Catalytic Hydrogenation of the Aromatic Ring

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C (or Pt, Ni) | 1-Ethoxy-2-methylcyclohexane | Aromatic Ring Reduction |

Reduction of Nitro-Substituted this compound

The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis, converting nitroarenes to anilines. masterorganicchemistry.com If this compound were first nitrated to introduce a nitro group (-NO₂) onto the aromatic ring (forming, for example, 1-ethoxy-2-methyl-4-nitrobenzene), this nitro group could be readily reduced.

A variety of reagents can accomplish this transformation. Common methods include:

Catalytic Hydrogenation : Using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with H₂ gas is a highly effective method. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems : The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and widely used procedure for reducing aromatic nitro compounds. masterorganicchemistry.comyoutube.com

These methods would convert a nitro-substituted this compound into the corresponding amino-substituted derivative (an ethoxy-methyl-aniline).

Table 4: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂ with Pd, Pt, or Ni catalyst | A clean and efficient method of catalytic hydrogenation. masterorganicchemistry.com |

| Fe, Sn, or Zn with HCl | A dissolving metal reduction effective for aromatic nitro groups. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for certain reductions. wikipedia.org |

Radical Reactions at the Benzylic Position

The benzylic position—the carbon atom of the methyl group attached directly to the benzene ring—is particularly reactive towards radical reactions. chemistrysteps.comlibretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical. libretexts.orgchemistrysteps.comyoutube.com The unpaired electron of the benzylic radical can be delocalized into the π-electron system of the aromatic ring, significantly lowering the activation energy for its formation. libretexts.org

A classic example of a radical reaction at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like peroxide or light. libretexts.orglibretexts.org When this compound is treated with NBS, selective bromination occurs at the methyl group, yielding 1-(bromomethyl)-2-ethoxybenzene (B3050187).

The mechanism involves a chain reaction:

Initiation : A small amount of a radical initiator generates bromine radicals (Br•).

Propagation : A bromine radical abstracts a hydrogen atom from the benzylic position of this compound to form the resonance-stabilized benzylic radical and HBr. libretexts.org This benzylic radical then reacts with a bromine source (Br₂ generated from NBS and HBr) to form the product and a new bromine radical, which continues the chain. libretexts.orglibretexts.org

This selectivity for the benzylic position is a key feature, as radical reactions with alkanes are typically difficult to control. libretexts.org

Table 5: Benzylic Bromination of this compound

| Reactant | Reagent | Product | Key Intermediate |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Peroxide/Light | 1-(Bromomethyl)-2-ethoxybenzene | Resonance-stabilized benzylic radical |

Free Radical Halogenation Mechanisms

Free-radical halogenation of this compound predominantly occurs at the benzylic position, which is the carbon atom of the methyl group directly attached to the benzene ring. This selectivity is attributed to the stability of the resulting benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a well-established chain mechanism consisting of three key stages: initiation, propagation, and termination. chemistrysteps.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) or a radical initiator, such as N-bromosuccinimide (NBS), to generate halogen radicals. This process requires an energy input, typically in the form of ultraviolet (UV) light or heat. libretexts.orgyoutube.com

Propagation: This stage involves a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of this compound. This abstraction is favored at the benzylic position because it forms a resonance-stabilized benzylic radical. The stability of this radical is significantly greater than that of radicals formed at other positions on the molecule. libretexts.orgchemistrysteps.com The unpaired electron in the benzylic radical is delocalized over the benzene ring, which can be represented by several resonance structures. This delocalization greatly enhances the stability of the radical intermediate. masterorganicchemistry.comkrayonnz.comquora.com

The resonance structures of the 2-ethoxybenzyl radical illustrate the delocalization of the unpaired electron:

The radical is initially on the benzylic carbon.

The unpaired electron moves into the ring, forming a double bond with the adjacent ring carbon, and the pi bond between that carbon and the next shifts, placing the radical on the ortho carbon.

Further movement of electrons places the radical on the para carbon.

Another shift places the radical on the other ortho carbon.

In the second step of propagation, the newly formed benzylic radical reacts with a molecule of the halogen (e.g., Br₂) or NBS to form the halogenated product, 1-(bromomethyl)-2-ethoxybenzene, and a new bromine radical. This new bromine radical can then participate in another cycle of propagation, thus continuing the chain reaction. chemistrysteps.comyoutube.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Radical Initiator Role and Reaction Conditions

The choice of radical initiator and reaction conditions plays a crucial role in the efficiency and selectivity of the free-radical halogenation of this compound.

Radical Initiators: N-bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination because it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. libretexts.orgmasterorganicchemistry.com Other radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can also be used. commonorganicchemistry.com These initiators decompose upon heating or irradiation to produce radicals that can initiate the chain reaction.

Reaction Conditions: The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to prevent ionic side reactions. commonorganicchemistry.com The presence of UV light or heat is essential to initiate the reaction by promoting the homolytic cleavage of the initiator. Elevated temperatures, often at the reflux point of the solvent, are common for these reactions. commonorganicchemistry.com The use of these specific conditions helps to ensure that the desired benzylic halogenation occurs with high selectivity.

Catalysis in Chemical Transformations of this compound

Catalysis plays a vital role in mediating a variety of chemical transformations for this compound, enabling the synthesis of a range of valuable derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The halogenated derivative of this compound, such as 1-(bromomethyl)-2-ethoxybenzene or a ring-halogenated analog, can serve as a substrate in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. oiccpress.comnih.gov This reaction is a powerful tool for forming new carbon-carbon bonds. The catalytic cycle for such reactions typically involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

| Catalyst System | Reactants | Product Type | Reference |

| Palladium catalyst, Base | Aryl halide, Arylboronic acid | Biaryl | oiccpress.comnih.gov |

Catalytic Hydrogenation: The aromatic ring of this compound can be reduced to a cyclohexane ring through catalytic hydrogenation. This reaction typically requires a metal catalyst, such as platinum, palladium, or nickel, and is carried out under an atmosphere of hydrogen gas. tcichemicals.comlibretexts.org The process involves the adsorption of the aromatic compound and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the benzene ring. This transformation results in the formation of 1-ethoxy-2-methylcyclohexane.

| Catalyst | Reactant | Product |

| Platinum, Palladium, or Nickel | This compound, H₂ | 1-Ethoxy-2-methylcyclohexane |

Catalytic Oxidation: While specific examples for this compound are not prevalent in the readily available literature, the methyl group of similar alkyl-substituted aromatic compounds can be oxidized to a carboxylic acid group using strong oxidizing agents in the presence of a catalyst. For instance, potassium permanganate (KMnO₄) can be used to oxidize the benzylic carbon. libretexts.org This type of reaction highlights a potential catalytic pathway for the functionalization of the methyl group in this compound.

| Oxidizing System | Functional Group Transformation |

| KMnO₄ / Catalyst | -CH₃ → -COOH |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Ethoxy 2 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 1-Ethoxy-2-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic, ethoxy, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating effects of the ethoxy and methyl groups, as well as their relative positions on the benzene (B151609) ring.

The aromatic region is expected to show a complex multiplet pattern due to the coupling between the four adjacent protons on the benzene ring. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons of the ethyl group. The methyl group directly attached to the benzene ring will appear as a singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ar-H | 6.8 - 7.2 | Multiplet | - |

| -OCH₂CH₃ | ~4.0 | Quartet | ~7.0 |

| -CH₂CH₃ | ~2.2 | Singlet | - |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, nine distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the ethoxy and methyl groups. The carbons directly attached to the oxygen and the methyl group (C1 and C2) will be significantly shifted downfield. The ethoxy group carbons and the methyl carbon will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OEt) | ~156 |

| C2 (C-CH₃) | ~128 |

| C3 | ~112 |

| C4 | ~121 |

| C5 | ~126 |

| C6 | ~130 |

| -O CH₂CH₃ | ~63 |

| -OCH₂CH₃ | ~15 |

| Ar-CH₃ | ~16 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons, and crucially, between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the quartet at ~4.0 ppm would correlate with the carbon signal at ~63 ppm.

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of this compound shows a molecular ion peak at m/z 136, corresponding to its molecular weight. nist.gov

The fragmentation pattern is characteristic of an alkyl aryl ether. The base peak is observed at m/z 107. This prominent fragment is formed by the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion, resulting in the formation of a stable hydroxytropylium ion or a related resonance-stabilized structure. Another significant fragmentation pathway involves the loss of ethene (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 108. Further fragmentation of the m/z 107 ion can lead to the loss of carbon monoxide (CO, 28 Da), giving rise to a peak at m/z 79. The peak at m/z 91 is likely due to the formation of the tropylium ion, a common fragment in the mass spectra of alkylbenzenes.

Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment |

| 136 | [C₉H₁₂O]⁺• (Molecular Ion) |

| 108 | [C₇H₈O]⁺• |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 79 | [C₆H₇]⁺ |

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule or fragment ion.

For this compound, with a molecular formula of C₉H₁₂O, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).

Calculated Exact Mass of C₉H₁₂O: (9 x 12.000000) + (12 x 1.007825) + (1 x 15.994915) = 136.088815

An experimental HRMS measurement of the molecular ion that closely matches this calculated value would unequivocally confirm the elemental formula of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the structural features of organic molecules. Infrared (IR) spectroscopy provides detailed information about the functional groups present by analyzing their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic structure and conjugation within a molecule by examining electronic transitions.

Vibrational Mode Analysis by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and molecular structures by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by a combination of vibrations arising from the aromatic ring, the ethoxy group, and the methyl group.

The primary vibrational modes include stretching and bending. amazonaws.com The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H bonds in the ethoxy and methyl groups exhibit both asymmetric and symmetric stretching vibrations, which are generally observed between 3000 and 2850 cm⁻¹. amazonaws.com

The ether linkage (Ar-O-C) in the ethoxy group results in a strong, characteristic C-O stretching band. Asymmetric stretching of the C-O-C bond is typically found in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears around 1050-1020 cm⁻¹. The presence of a methyl group introduces specific bending vibrations; the asymmetric bend is often seen near 1450 cm⁻¹, overlapping with the scissoring vibration of the methylene group in the ethoxy moiety, while the symmetric bend (umbrella mode) is found near 1375 cm⁻¹. amazonaws.com

Furthermore, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the "fingerprint" region (below 1000 cm⁻¹), which can provide clues about the 1,2-disubstituted (ortho) arrangement.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1475 | Medium to Weak |

| Aromatic Ring | C-H Out-of-plane Bend | 900-690 | Strong |

| Alkyl Groups (CH₃, CH₂) | C-H Stretch (asymmetric & symmetric) | 3000-2850 | Strong |

| Methyl Group (CH₃) | C-H Bend (asymmetric) | ~1450 | Medium |

| Methyl Group (CH₃) | C-H Bend (symmetric) | ~1375 | Medium |

| Methylene Group (CH₂) | C-H Bend (scissoring) | ~1465 | Medium |

| Ether (Ar-O-CH₂) | C-O Stretch (asymmetric) | 1275-1200 | Strong |

| Ether (Ar-O-CH₂) | C-O Stretch (symmetric) | 1050-1020 | Strong |

Anharmonic coupling effects, such as Fermi resonance, can lead to shifts in vibrational frequencies and the appearance of additional bands, particularly involving the methyl and methoxy (B1213986) (or ethoxy) groups. researchgate.netnih.gov These effects arise from the interaction between a fundamental vibration and an overtone or combination band of similar energy and symmetry. uhcl.edu

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing molecules containing chromophores—functional groups that absorb light in the UV-Vis range.

The primary chromophore in this compound is the benzene ring. The π-electron system of the aromatic ring gives rise to characteristic electronic transitions, specifically π → π* transitions. libretexts.org For benzene itself, these transitions result in absorption bands around 184 nm, 204 nm, and a weaker, structured band around 256 nm.

The presence of substituents on the benzene ring—the ethoxy and methyl groups—alters the electronic structure and, consequently, the absorption spectrum. These groups act as auxochromes, which are groups that modify the absorption of a chromophore. The oxygen atom of the ethoxy group possesses non-bonding (n) electrons, which can also participate in electronic transitions, specifically n → π* transitions. youtube.com These transitions are generally weaker in intensity compared to π → π* transitions. libretexts.org

The alkyl and alkoxy substituents cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene bands. This is due to the electron-donating nature of these groups, which destabilizes the ground state and stabilizes the excited state, thereby narrowing the HOMO-LUMO energy gap. libretexts.org Therefore, this compound is expected to exhibit its main absorption bands at wavelengths longer than those of unsubstituted benzene.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range (nm) |

|---|---|---|

| π → π* | Benzene Ring | 200 - 230 |

| π → π* | Benzene Ring (B-band) | 260 - 280 |

| n → π* | Ethoxy Group (Oxygen lone pair) | > 280 (often weak and may be obscured) |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Table 3: Selected Crystallographic Data for the Derivative 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle between Aromatic Rings | 42.47 (7)° |

| Deviation of Ethoxy Oxygen (O4) from Phenyl Ring Plane | -0.0449 (11) Å |

| Intermolecular Interactions | C-H···π interactions observed |

Data sourced from a study on a related derivative compound. nih.gov

Chromatographic Methods for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column.

For the analysis of aromatic compounds, a two-column backflush configuration is often employed to achieve effective separation from complex matrices. labrulez.com A typical setup might involve a non-polar pre-column that separates components based on their boiling points, followed by a more polar analytical column for finer separation. shimadzu.com After the elution of target analytes, a backflush can be used to vent heavier, non-target components, which reduces analysis time and protects the analytical column. shimadzu.com Due to its volatility, this compound would be well-suited to this method, allowing for its separation from isomers and other volatile impurities. A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons, offering high sensitivity.

Table 4: Illustrative Gas Chromatography (GC) Parameters for Aromatic Analysis

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Columns | Pre-column (e.g., non-polar PDMS) and Analytical Column (e.g., polar TCEP) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. uci.edu It is particularly valuable for separating isomers that may have very similar boiling points, making them difficult to resolve by GC.

For compounds like this compound, both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC (RP-HPLC), the most common mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. libretexts.org A study on the isomeric compound 1-Ethoxy-4-methylbenzene demonstrated successful separation using a reversed-phase method with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com This approach allows for the separation of positional isomers based on subtle differences in their polarity and interaction with the stationary phase.

HPLC is also a primary method for quantification. basicmedicalkey.com By creating a calibration curve from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined by measuring its peak area.

Table 5: Example Reversed-Phase HPLC (RP-HPLC) Conditions for Isomer Separation

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Modifier | Small percentage of acid (e.g., Formic or Phosphoric Acid) to improve peak shape |

| Flow Rate | 0.5 - 1.5 mL/min |

Computational Chemistry and Molecular Modeling of 1 Ethoxy 2 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods, based on the principles of quantum mechanics, provide a foundational understanding of molecular orbitals, electron distribution, and thermodynamic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules like 1-ethoxy-2-methylbenzene. researchgate.net DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for calculating a range of molecular properties.

DFT calculations can determine the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For disubstituted benzenes, the nature and position of the substituents significantly influence these frontier orbital energies. In this compound, the electron-donating nature of the ethoxy and methyl groups is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene (B151609).

Furthermore, DFT calculations can yield valuable energetic data, such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for assessing the thermodynamic stability of different conformations and for predicting the feasibility and outcomes of chemical reactions. While specific DFT data for this compound is not abundant in publicly accessible literature, the principles can be illustrated with typical values for related substituted benzenes.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzenes

| Property | Benzene | Toluene (B28343) | Phenetole | This compound (Estimated) |

| HOMO Energy (eV) | -6.75 | -6.23 | -5.98 | -5.85 |

| LUMO Energy (eV) | 1.15 | 1.18 | 1.25 | 1.30 |

| HOMO-LUMO Gap (eV) | 7.90 | 7.41 | 7.23 | 7.15 |

| Dipole Moment (Debye) | 0 | 0.36 | 1.22 | ~1.4 |

| Note: The values for this compound are estimations based on the expected electronic effects of the substituents and are for illustrative purposes. Actual values would require specific DFT calculations. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit often at a higher computational cost than DFT.

For this compound, ab initio calculations can be employed to obtain precise geometries, vibrational frequencies, and various electronic properties like ionization potential and electron affinity. These methods are particularly valuable for benchmarking the results obtained from more approximate methods like DFT. For instance, high-level ab initio calculations could be used to refine the understanding of the subtle electronic interactions between the ethoxy and methyl groups and the benzene ring.